Cas no 29124-64-9 (N-(2-Acetyl-4-bromophenyl)acetamide)

N-(2-Acetyl-4-bromophenyl)acetamide is a brominated aromatic acetamide derivative with a molecular formula of C₁₀H₁₀BrNO₂. This compound features both acetyl and acetamide functional groups attached to a brominated phenyl ring, making it a versatile intermediate in organic synthesis. Its structural properties enable applications in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The bromine substituent enhances reactivity for further functionalization, while the acetyl and acetamide groups contribute to its stability and solubility in common organic solvents. This compound is suitable for use in cross-coupling reactions and as a building block for more complex heterocyclic frameworks.
N-(2-Acetyl-4-bromophenyl)acetamide structure
29124-64-9 structure
Product Name:N-(2-Acetyl-4-bromophenyl)acetamide
CAS No:29124-64-9
MF:C10H10BrNO2
MW:256.095901966095
MDL:MFCD00460457
CID:53435
PubChem ID:459291
Update Time:2025-06-11

N-(2-Acetyl-4-bromophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Acetyl-4-bromophenyl)acetamide
    • 2-Acetamido-5-bromacetophenon
    • 2-Acetyl-4-bromoacetanilide
    • 5-Brom-2-acetamino-acetophenon
    • N-Acetyl-2-amino-5-brom-acetophenon
    • AC-25217
    • N-(2-acetyl-4-bromo-phenyl)acetamide
    • DTXSID50332626
    • 29124-64-9
    • AMY32323
    • SGHNZIRCTDCQPX-UHFFFAOYSA-N
    • MB01207
    • AS-40520
    • FT-0705408
    • AKOS016006911
    • Acetamide, N-(2-acetyl-4-bromophenyl)-
    • A819778
    • SCHEMBL796957
    • MFCD00460457
    • DB-068070
    • MDL: MFCD00460457
    • Inchi: 1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14)
    • InChI Key: SGHNZIRCTDCQPX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C(C)=O)C=1)NC(C)=O

Computed Properties

  • Exact Mass: 254.98900
  • Monoisotopic Mass: 254.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.17000
  • LogP: 2.68310

N-(2-Acetyl-4-bromophenyl)acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-(2-Acetyl-4-bromophenyl)acetamide Production Method

N-(2-Acetyl-4-bromophenyl)acetamide Suppliers

Amadis Chemical Company Limited
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(CAS:29124-64-9)N-(2-Acetyl-4-bromophenyl)acetamide
Order Number:A819778
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):354.0
Email:sales@amadischem.com

Additional information on N-(2-Acetyl-4-bromophenyl)acetamide

Professional Introduction to N-(2-Acetyl-4-bromophenyl)acetamide (CAS No. 29124-64-9)

N-(2-Acetyl-4-bromophenyl)acetamide is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 29124-64-9, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both acetyl and bromine substituents in its molecular structure imparts distinct reactivity, making it a valuable intermediate in various chemical transformations.

The compound's molecular formula, C9H8BrNO2, reflects its composition and suggests a range of possible interactions with biological systems. In recent years, N-(2-Acetyl-4-bromophenyl)acetamide has been explored in several research studies, particularly in the context of medicinal chemistry. Its structural features make it a promising candidate for designing novel therapeutic agents targeting various diseases.

One of the most compelling aspects of N-(2-Acetyl-4-bromophenyl)acetamide is its role as a building block in the synthesis of more complex molecules. The acetyl group provides a site for further functionalization, while the bromine atom offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds.

Recent advancements in the field have highlighted the utility of N-(2-Acetyl-4-bromophenyl)acetamide in the development of small-molecule inhibitors. For instance, studies have demonstrated its potential in creating inhibitors for enzymes involved in inflammatory pathways. The brominated aromatic ring enhances binding affinity by interacting with specific pockets on the enzyme surface, while the acetyl moiety can modulate activity through hydrogen bonding or other non-covalent interactions.

The synthesis of N-(2-Acetyl-4-bromophenyl)acetamide typically involves multi-step organic reactions, starting from readily available precursors like 4-bromobenzaldehyde and acetic anhydride. The acetylation step introduces the acetyl group, followed by bromination if necessary to achieve the desired substitution pattern. These synthetic routes have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications.

In addition to its synthetic value, N-(2-Acetyl-4-bromophenyl)acetamide has been investigated for its pharmacological properties. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory effects. The combination of acetyl and bromine groups creates a versatile scaffold that can be modified to target specific biological pathways. This flexibility makes it an attractive candidate for drug discovery programs.

The compound's stability under various conditions is another key factor contributing to its importance in research. N-(2-Acetyl-4-bromophenyl)acetamide remains stable during storage and reaction conditions commonly used in organic synthesis, ensuring consistent performance in laboratory settings. This reliability is essential for researchers who depend on consistent reagent properties for their experiments.

The growing interest in N-(2-Acetyl-4-bromophenyl)acetamide has led to increased production scales and improved purification techniques. Manufacturers now offer high-purity grades suitable for sensitive applications such as crystallographic studies or high-throughput screening assays. This accessibility has further fueled research into its potential applications.

Ethical considerations are also important when working with compounds like N-(2-Acetyl-4-bromophenyl)acetamide. While it is not classified as a hazardous or controlled substance, proper handling procedures must be followed to ensure safety in laboratory environments. These include using appropriate personal protective equipment and working under controlled conditions to prevent exposure.

The future prospects for N-(2-Acetyl-4-bromophenyl)acetamide are promising, with ongoing research exploring new derivatives and applications. As our understanding of biological systems grows, so does the need for innovative chemical tools to study them. This compound is likely to play a significant role in future drug development efforts.

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Amadis Chemical Company Limited
(CAS:29124-64-9)N-(2-Acetyl-4-bromophenyl)acetamide
A819778
Purity:99%
Quantity:5g
Price ($):354.0
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